![molecular formula C22H18BrClN6O3S2 B2750533 2-((4-(4-bromophenyl)-5-((2-(4-chlorophenoxy)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 391951-40-9](/img/structure/B2750533.png)
2-((4-(4-bromophenyl)-5-((2-(4-chlorophenoxy)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((4-(4-bromophenyl)-5-((2-(4-chlorophenoxy)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18BrClN6O3S2 and its molecular weight is 593.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Researchers have synthesized a series of compounds, including derivatives similar to the chemical compound , to evaluate their antitumor activity. These compounds were tested in vitro against human tumor cell lines derived from nine neoplastic diseases. The synthesis process involved the reaction of specific precursor chemicals under controlled conditions, leading to the creation of compounds with potential anticancer activity. Some derivatives showed considerable anticancer activity against specific cancer cell lines, demonstrating the compound's relevance in the development of new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Applications
Another study focused on the synthesis of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, including derivatives similar to our compound of interest. These compounds were prepared through a series of chemical reactions and then screened for their antibacterial activity against various bacterial strains. The structures of the compounds were confirmed through elemental and spectral analysis, highlighting the compound's potential in developing new antibacterial agents (Singh et al., 2010).
Anticancer Agents Development
Further research into 5-methyl-4-phenyl thiazole derivatives, including compounds with structural similarities to the one , revealed their synthesis and study for anticancer activity. The synthesized compounds were tested against human lung adenocarcinoma cells and mouse embryoblast cell line to determine selective cytotoxicity. Results showed that certain derivatives exhibited high selectivity and induced apoptosis in cancer cells, suggesting their potential as anticancer agents (Evren et al., 2019).
Heterocyclic Syntheses Applications
In a study exploring the versatility of thioureido-acetamides for heterocyclic syntheses, compounds were synthesized that share functional groups with the chemical compound of interest. These syntheses resulted in various heterocycles through one-pot cascade reactions, demonstrating the compound's utility in organic chemistry and potential drug development (Schmeyers & Kaupp, 2002).
properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN6O3S2/c23-14-1-5-16(6-2-14)30-18(11-26-19(31)12-33-17-7-3-15(24)4-8-17)28-29-22(30)35-13-20(32)27-21-25-9-10-34-21/h1-10H,11-13H2,(H,26,31)(H,25,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLMJSVCPADMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=CC=C(C=C4)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-bromophenyl)-5-((2-(4-chlorophenoxy)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide |
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